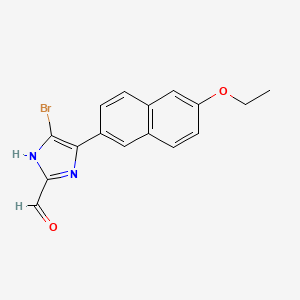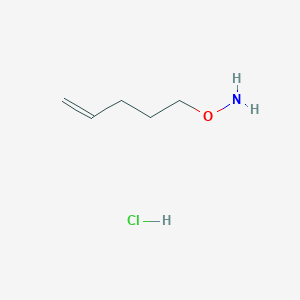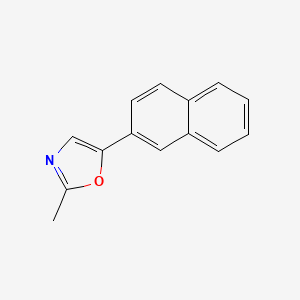
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethyl ester and a hydroxyl group on a propanoate chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3-substituted-5-fluorophenyl)-3-hydroxypropanoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
3-Bromo-5-fluorophenol: Lacks the ester and hydroxyl groups, making it less versatile in chemical reactions.
4-(3-Bromo-5-fluorophenyl)morpholine: Contains a morpholine ring, leading to different chemical properties and applications.
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the propanoate chain, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12BrFO3 |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
Clé InChI |
NEZBCWNCADDDHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)


![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)

![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)


